molecular formula C11H8N2OS B3162242 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde CAS No. 876717-81-6

2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Cat. No.: B3162242
CAS No.: 876717-81-6
M. Wt: 216.26 g/mol
InChI Key: QIPHXUDTMCOVMO-UHFFFAOYSA-N
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Description

2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a heterocyclic compound that contains both imidazole and thiazole rings fused with a benzene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby affecting the biosynthesis of pantothenate and ultimately, the survival and proliferation of the bacterium.

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the pantothenate biosynthesis pathway . This disruption leads to a deficiency in coenzyme A, which is vital for various biochemical reactions, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. The downstream effects include impaired energy metabolism and fatty acid synthesis, which are critical for the survival and virulence of the bacterium.

Result of Action

The most active derivative of this compound, IT10, displayed significant inhibitory activity against Mycobacterium tuberculosis H37Ra, with an IC50 of 2.32 μM . This suggests that the compound’s action results in the effective inhibition of the bacterium’s growth.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c1-7-9(6-14)13-8-4-2-3-5-10(8)15-11(13)12-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPHXUDTMCOVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=CC=CC=C3SC2=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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